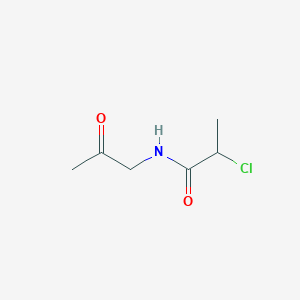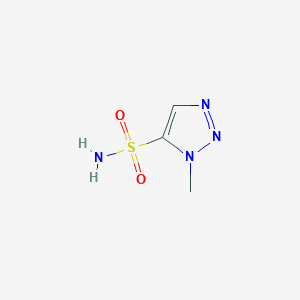
Chlorure de 4-chloro-2-méthyl-6-(trifluorométhyl)aniline
Vue d'ensemble
Description
The compound 2-Chloro-4-(trifluoromethyl)aniline is an organic building block . It has a linear formula of ClC6H3(CF3)NH2 .
Synthesis Analysis
A preparation method of 2,6-dichloro-4-trifluoromethyl-aniline has been described in a patent . The process uses p-Chlorobenzotrifluoride as the starting material and subjects it to halogenation reaction and ammoniation reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline can be represented by the SMILES string Nc1ccc(cc1Cl)C(F)(F)F .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride are not available, the compound 2-Chloro-4-(trifluoromethyl)aniline has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .Physical And Chemical Properties Analysis
The compound 2-Chloro-4-(trifluoromethyl)aniline has a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, qui est présent dans le “Chlorure de 4-chloro-2-méthyl-6-(trifluorométhyl)aniline”, est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces composés . Par conséquent, le “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
Bloc de construction synthétique
“this compound” peut servir de bloc de construction synthétique dans les réactions chimiques . Cela signifie qu'il peut être utilisé pour construire des molécules plus complexes dans la synthèse de nouveaux composés.
Synthèse de 4-(trialkylméthyl)anilines
Ce composé a été utilisé dans la synthèse de 4-(trialkylméthyl)anilines . Ce sont une classe de composés organiques qui ont diverses applications dans la recherche chimique et l'industrie.
Synthèse de 2-amino-5-chloro 3-(trifluorométhyl)benzènethiol
“this compound” a été utilisé dans la synthèse de 2-amino-5-chloro 3-(trifluorométhyl)benzènethiol . C'est un autre composé organique qui peut avoir diverses applications dans la recherche chimique.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-4-2-5(9)3-6(7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTTVXPHFLKWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)






![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)
![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)
![Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B1471161.png)


